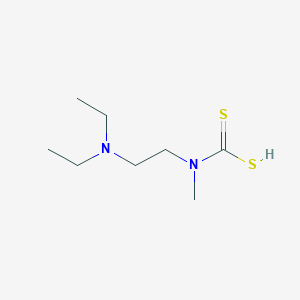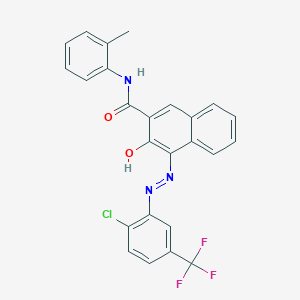![molecular formula C12H12NPS B103632 [Amino(phenyl)phosphinothioyl]benzene CAS No. 17366-80-2](/img/structure/B103632.png)
[Amino(phenyl)phosphinothioyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Amino(phenyl)phosphinothioyl]benzene (APPTB) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a phosphine-thioether ligand that can form metal complexes, making it useful in catalysis and other chemical reactions. In
Aplicaciones Científicas De Investigación
[Amino(phenyl)phosphinothioyl]benzene has been studied for its potential applications in a variety of scientific research areas, including catalysis, materials science, and medicinal chemistry. It can form metal complexes with a variety of transition metals, making it useful in catalytic reactions such as cross-coupling and hydrogenation. [Amino(phenyl)phosphinothioyl]benzene has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In medicinal chemistry, [Amino(phenyl)phosphinothioyl]benzene has been studied for its potential as an anticancer agent, due to its ability to inhibit the activity of enzymes involved in DNA replication.
Mecanismo De Acción
The mechanism of action of [Amino(phenyl)phosphinothioyl]benzene varies depending on its application. In catalysis, it acts as a ligand to facilitate the reaction between a metal catalyst and a substrate. In materials science, it can form coordination bonds with metal ions to create MOFs with specific properties. In medicinal chemistry, it has been shown to inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
[Amino(phenyl)phosphinothioyl]benzene has been shown to have a low toxicity profile in animal studies, making it a promising candidate for further research. However, its effects on human health are not yet fully understood. In medicinal chemistry studies, it has been shown to have anticancer activity, but further research is needed to determine its potential side effects and optimal dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [Amino(phenyl)phosphinothioyl]benzene in lab experiments is its ability to form metal complexes with a variety of transition metals, making it useful in a wide range of applications. However, its low yield and purity can make it difficult to work with, and its potential toxicity requires careful handling.
Direcciones Futuras
There are many potential future directions for research on [Amino(phenyl)phosphinothioyl]benzene. One area of interest is in the development of new catalysts for organic synthesis, using [Amino(phenyl)phosphinothioyl]benzene as a ligand. Another potential application is in the synthesis of new MOFs with specific properties, such as improved gas storage and separation. In medicinal chemistry, further research is needed to determine the optimal dosing and potential side effects of [Amino(phenyl)phosphinothioyl]benzene as an anticancer agent. Overall, [Amino(phenyl)phosphinothioyl]benzene is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of [Amino(phenyl)phosphinothioyl]benzene involves the reaction of phenylphosphine with sulfur to form phenylphosphine sulfide, which is then treated with chloroacetic acid and ammonia to produce the final product. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
Propiedades
Número CAS |
17366-80-2 |
|---|---|
Nombre del producto |
[Amino(phenyl)phosphinothioyl]benzene |
Fórmula molecular |
C12H12NPS |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
[amino(phenyl)phosphinothioyl]benzene |
InChI |
InChI=1S/C12H12NPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,15) |
Clave InChI |
DUAHLEGVGGUOBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N |
SMILES canónico |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N |
Sinónimos |
Diphenyl(amino)phosphine sulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



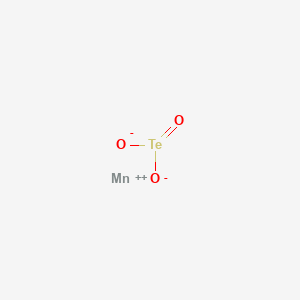
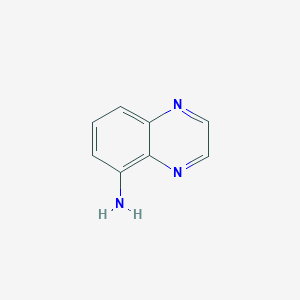
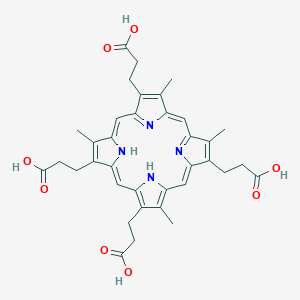

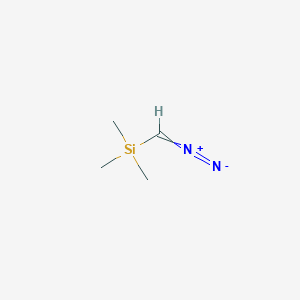
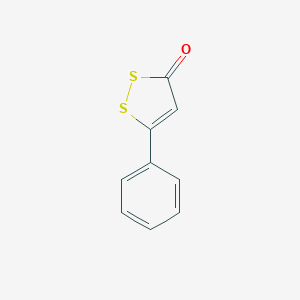
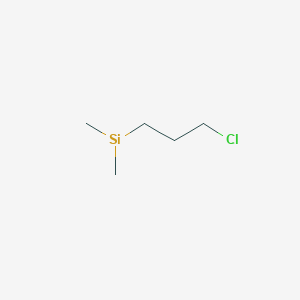
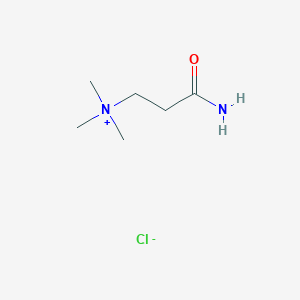
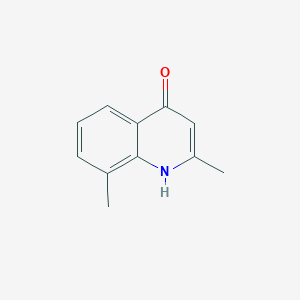
![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)
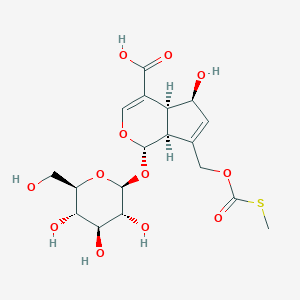
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
